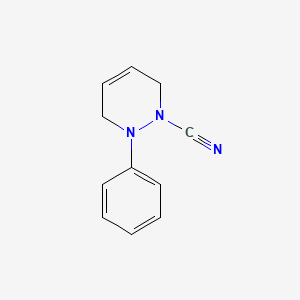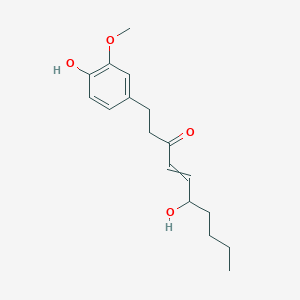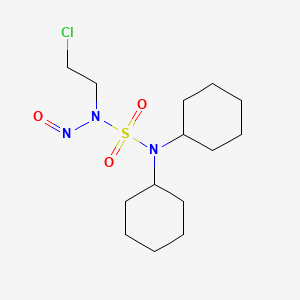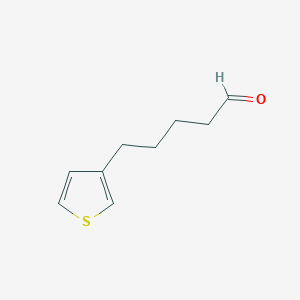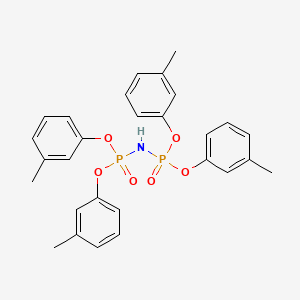
Tetrakis(3-methylphenyl) imidodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(3-methylphenyl) imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of an imidodiphosphate core with four 3-methylphenyl groups attached to it, which imparts specific chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylphenyl) imidodiphosphate typically involves the reaction of hexachlorobisphosphazonium salts with 3-methylphenyl groups under controlled conditions. The process includes consecutive chloride substitutions, which lead to the formation of the imidodiphosphate structure . The reaction conditions often require the use of solvents such as acetonitrile and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(3-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The 3-methylphenyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized imidodiphosphate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Tetrakis(3-methylphenyl) imidodiphosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetrakis(3-methylphenyl) imidodiphosphate involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation . In biological systems, it may interact with enzymes or other proteins, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-sulfonatophenyl)porphyrin: Known for its use in photodynamic therapy and as a photosensitizer.
Tetrakis(triphenylphosphine)palladium(0): Widely used in catalysis, particularly in cross-coupling reactions.
Uniqueness
Unlike other similar compounds, it offers a combination of catalytic activity and potential biological interactions, making it a versatile compound for various research and industrial applications .
Properties
CAS No. |
160947-21-7 |
|---|---|
Molecular Formula |
C28H29NO6P2 |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
1-[[bis(3-methylphenoxy)phosphorylamino]-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-9-5-13-25(17-21)32-36(30,33-26-14-6-10-22(2)18-26)29-37(31,34-27-15-7-11-23(3)19-27)35-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H,29,30,31) |
InChI Key |
WBHXTISUFUKBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)

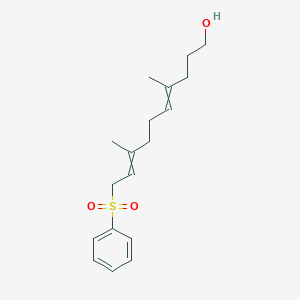

![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)


